molecular formula C26H20ClN3 B13043765 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine

3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine

Cat. No.: B13043765
M. Wt: 409.9 g/mol
InChI Key: DAIHMRVHJUAYAQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that features a pyrazolo[3,4-C]pyridine core with a chloromethyl group at the 3-position and a trityl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethyl Group: This step often involves the reaction of the pyrazolo[3,4-C]pyridine core with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

    Attachment of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The trityl group can be involved in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: This compound shares the chloromethyl group but lacks the pyrazolo[3,4-C]pyridine core and trityl group.

    1-Trityl-1H-pyrazolo[3,4-C]pyridine: This compound has the trityl group and pyrazolo[3,4-C]pyridine core but lacks the chloromethyl group.

Uniqueness

3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is unique due to the combination of its functional groups and heterocyclic core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H20ClN3

Molecular Weight

409.9 g/mol

IUPAC Name

3-(chloromethyl)-1-tritylpyrazolo[3,4-c]pyridine

InChI

InChI=1S/C26H20ClN3/c27-18-24-23-16-17-28-19-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2

InChI Key

DAIHMRVHJUAYAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CN=C5)C(=N4)CCl

Origin of Product

United States

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